N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1795299-39-6
VCID: VC4202665
InChI: InChI=1S/C20H27NO5S/c1-14-5-7-17(8-6-14)19(26-10-9-22)13-21-27(23,24)18-11-15(2)20(25-4)16(3)12-18/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3
SMILES: CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C(=C2)C)OC)C)OCCO
Molecular Formula: C20H27NO5S
Molecular Weight: 393.5

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

CAS No.: 1795299-39-6

Cat. No.: VC4202665

Molecular Formula: C20H27NO5S

Molecular Weight: 393.5

* For research use only. Not for human or veterinary use.

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide - 1795299-39-6

Specification

CAS No. 1795299-39-6
Molecular Formula C20H27NO5S
Molecular Weight 393.5
IUPAC Name N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Standard InChI InChI=1S/C20H27NO5S/c1-14-5-7-17(8-6-14)19(26-10-9-22)13-21-27(23,24)18-11-15(2)20(25-4)16(3)12-18/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3
Standard InChI Key INYBQHYNYVTIDH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C(=C2)C)OC)C)OCCO

Introduction

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound that belongs to the sulfonamide class of compounds. It features a sulfonamide functional group, which is well-known for its antibacterial properties, and its structure suggests potential interactions with biological systems, particularly in the context of enzyme inhibition.

Key Features:

  • Chemical Class: Sulfonamide

  • Functional Groups: Sulfonamide, hydroxyethoxy, p-tolyl

  • Potential Applications: Inhibitor of specific enzymes involved in steroid metabolism

Synthesis Steps:

  • Formation of Sulfonamide Linkage: This involves reacting a sulfonamide precursor with an appropriate amine.

  • Introduction of Functional Groups: Incorporating hydroxyethoxy and p-tolyl groups into the molecule.

Biological Activity and Potential Applications

This compound has potential applications in pharmaceuticals, particularly as an inhibitor of specific enzymes involved in steroid metabolism. It primarily acts by inhibiting 17β-hydroxysteroid dehydrogenase type 1, an enzyme that catalyzes the conversion of inactive steroid precursors into their active forms.

Research Findings and Future Directions

Research on this compound highlights its potential therapeutic applications due to its structural complexity and biological activity. Further studies are needed to fully elucidate its mechanisms within biological systems and to explore its therapeutic potential.

Future Research Directions:

  • Mechanism of Action: Detailed studies on how the compound interacts with biological targets.

  • Therapeutic Potential: Investigations into its potential use in treating conditions related to steroid metabolism.

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